2-(2-Fluoro-6-methoxyphenoxy)ethan-1-amine

Lipophilicity Drug Design ADME

2-(2-Fluoro-6-methoxyphenoxy)ethan-1-amine (CAS 914454-97-0) is a substituted phenoxyethylamine building block featuring a unique 2-fluoro-6-methoxy substitution pattern on the phenyl ring. With a molecular formula of C9H12FNO2 and a molecular weight of 185.20 g/mol, this primary amine serves as a versatile intermediate in the synthesis of beta-blockers, antihypertensive agents, and CNS-targeted compounds.

Molecular Formula C9H12FNO2
Molecular Weight 185.20 g/mol
Cat. No. B12068746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluoro-6-methoxyphenoxy)ethan-1-amine
Molecular FormulaC9H12FNO2
Molecular Weight185.20 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)F)OCCN
InChIInChI=1S/C9H12FNO2/c1-12-8-4-2-3-7(10)9(8)13-6-5-11/h2-4H,5-6,11H2,1H3
InChIKeyGCZFSODLVUKVIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Fluoro-6-methoxyphenoxy)ethan-1-amine: Procurement-Grade Building Block for CNS-Focused Medicinal Chemistry


2-(2-Fluoro-6-methoxyphenoxy)ethan-1-amine (CAS 914454-97-0) is a substituted phenoxyethylamine building block featuring a unique 2-fluoro-6-methoxy substitution pattern on the phenyl ring . With a molecular formula of C9H12FNO2 and a molecular weight of 185.20 g/mol, this primary amine serves as a versatile intermediate in the synthesis of beta-blockers, antihypertensive agents, and CNS-targeted compounds [1]. Its structural attributes—specifically the ortho-fluoro and ortho-methoxy groups—distinguish it from simpler fluorophenoxyethylamine analogs and confer distinct physicochemical and biological properties relevant to drug discovery [1].

Why 2-(2-Fluoro-6-methoxyphenoxy)ethan-1-amine Cannot Be Replaced by Common Phenoxyethylamine Analogs


Simple fluorophenoxyethylamine analogs such as 2-(2-fluorophenoxy)ethanamine, 2-(3-fluorophenoxy)ethanamine, and 2-(4-fluorophenoxy)ethanamine lack the methoxy group present in 2-(2-fluoro-6-methoxyphenoxy)ethan-1-amine . This additional methoxy substituent significantly alters lipophilicity (LogP 1.1718 vs. 0.89–1.86 for mono-fluoro analogs), hydrogen bonding capacity, and metabolic stability, directly impacting target engagement and pharmacokinetic profiles in lead optimization [1]. Furthermore, the unique 2,6-disubstitution pattern creates a sterically hindered environment that can enhance selectivity for certain CNS targets, as evidenced by the potent 5-HT1A receptor affinity (Ki = 24 nM) of structurally related derivatives [2]. Substituting a simpler analog would introduce uncontrolled variability in these critical parameters, jeopardizing SAR continuity and project timelines.

Quantitative Differentiation of 2-(2-Fluoro-6-methoxyphenoxy)ethan-1-amine vs. Analogous Phenoxyethylamines


Enhanced Lipophilicity (LogP) vs. 2-Fluorophenoxy Analogs

The introduction of a methoxy group at the 6-position in 2-(2-fluoro-6-methoxyphenoxy)ethan-1-amine increases calculated LogP to 1.1718 , compared to 0.89 for 2-(2-fluorophenoxy)ethanamine . This ~0.28 LogP unit increase translates to a ~1.9-fold higher predicted octanol-water partition coefficient, enhancing passive membrane permeability and blood-brain barrier penetration potential .

Lipophilicity Drug Design ADME

Superior Commercial Purity for Reliable Synthesis

Commercially available 2-(2-fluoro-6-methoxyphenoxy)ethan-1-amine is offered at 98% purity , exceeding the typical 95% purity specification of many simpler analogs such as 2-(4-fluorophenoxy)ethanamine (95-97%) and 2-(2-fluorophenoxy)ethanamine (95-97%) . This higher purity reduces the need for additional purification steps, improving synthetic yields and reducing impurities in downstream products.

Purity Synthetic Utility Quality Control

Validated 5-HT1A Receptor Engagement in Advanced Derivatives

A derivative incorporating the 2-fluoro-6-methoxyphenoxy moiety, 2-(2-fluoro-6-methoxyphenoxy)-3-(piperidin-4-yl)pyridine (CHEMBL598561), exhibits potent binding to the human 5-HT1A receptor with a Ki of 24 nM [1]. In contrast, the unsubstituted 2-(2-fluorophenoxy)ethanamine lacks reported 5-HT1A affinity. This demonstrates that the 2-fluoro-6-methoxyphenoxy scaffold can confer high affinity for a clinically relevant CNS target, a property not observed with simpler fluorophenoxy analogs.

Serotonin Receptor CNS Pharmacology Binding Affinity

Distinct Hydrogen Bonding Profile

2-(2-Fluoro-6-methoxyphenoxy)ethan-1-amine possesses three hydrogen bond acceptors (the ether oxygen, the methoxy oxygen, and the amine nitrogen) and one hydrogen bond donor (the primary amine), yielding a topological polar surface area (TPSA) of 44.48 Ų . In comparison, 2-(2-fluorophenoxy)ethanamine has three hydrogen bond acceptors (ether oxygen, amine nitrogen) and one donor, with a TPSA of 35.25 Ų [1]. The additional methoxy group increases both the number of hydrogen bond acceptors and the polar surface area, which can enhance interactions with polar residues in receptor binding pockets and influence aqueous solubility.

Hydrogen Bonding Molecular Recognition Drug-Receptor Interactions

Optimal Use Cases for 2-(2-Fluoro-6-methoxyphenoxy)ethan-1-amine in Drug Discovery and Chemical Synthesis


Lead Optimization for Serotonin 5-HT1A Receptor Modulators

This building block is ideally suited for generating focused libraries of 5-HT1A receptor ligands. As demonstrated by the potent derivative CHEMBL598561 (Ki = 24 nM) [1], the 2-fluoro-6-methoxyphenoxy scaffold can be elaborated to achieve nanomolar affinity for this clinically validated target. Medicinal chemists can leverage this scaffold to explore structure-activity relationships (SAR) around the amine and aromatic ring to optimize potency, selectivity, and ADME properties.

Synthesis of CNS-Penetrant Beta-Blockers and Antihypertensives

The compound serves as a key intermediate in the synthesis of beta-blockers and other antihypertensive medications [1]. Its optimized LogP (1.1718) and hydrogen bonding profile (TPSA 44.48 Ų) are favorable for crossing the blood-brain barrier, making it a strategic choice for developing CNS-active cardiovascular agents where central effects are desired or must be mitigated.

Construction of Diverse Heterocyclic Libraries via Amine Functionalization

As a primary amine, 2-(2-fluoro-6-methoxyphenoxy)ethan-1-amine can undergo a wide range of reactions including reductive amination, amide coupling, and nucleophilic substitution to generate diverse heterocyclic and peptidomimetic scaffolds. Its high commercial purity (98%) ensures consistent and reproducible outcomes in parallel synthesis and high-throughput chemistry workflows.

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